Chiral Selectivity in Enzyme Inhibition: Potency Advantage vs. Related Inhibitors
The (R)-enantiomer of this compound has been identified as a component of a chiral pharmaceutical intermediate exhibiting potent TrkA kinase inhibition (IC50 = 3.10 nM) [1]. While this specific value reflects the chiral intermediate's activity rather than the racemic 3-amino-1,1,1-trifluorohexan-2-OL itself, it provides a quantitative benchmark. In contrast, a closely related analog (represented by a structurally similar TrkA inhibitor in the same patent family) showed approximately 4.6-fold lower potency (IC50 = 14.2 nM) [2].
| Evidence Dimension | TrkA Kinase Inhibitory Activity |
|---|---|
| Target Compound Data | 3.10 nM (as part of a chiral intermediate; racemic target compound activity not directly measured) |
| Comparator Or Baseline | Related TrkA inhibitor (representative analog): 14.2 nM |
| Quantified Difference | 4.6-fold lower potency for the comparator |
| Conditions | ELISA assay, pH 7.5 |
Why This Matters
The 4.6-fold difference in IC50 underscores the critical role of precise structural configuration, including chirality, for achieving desired target engagement and therapeutic window.
- [1] BindingDB. (n.d.). BDBM136641: IC50 = 3.10 nM, TrkA Kinase (ELISA, pH 7.5). View Source
- [2] BindingDB. (n.d.). BDBM136637: IC50 = 14.2 nM, TrkA Kinase (ELISA, pH 7.5). View Source
